molecular formula C17H20N2O2 B3869990 N-(4-isopropylphenyl)-N'-(4-methoxyphenyl)urea

N-(4-isopropylphenyl)-N'-(4-methoxyphenyl)urea

Cat. No. B3869990
M. Wt: 284.35 g/mol
InChI Key: PPBOOQFEKKSGAA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-isopropylphenyl)-N'-(4-methoxyphenyl)urea, also known as A-769662, is a small molecule activator of AMP-activated protein kinase (AMPK). AMPK is a key regulator of cellular energy homeostasis and is involved in various physiological processes, including glucose and lipid metabolism, autophagy, and cell growth. In recent years, A-769662 has gained attention as a potential therapeutic agent for the treatment of metabolic disorders, such as type 2 diabetes and obesity.

Mechanism of Action

N-(4-isopropylphenyl)-N'-(4-methoxyphenyl)urea activates AMPK by binding to the γ subunit of the enzyme, which leads to allosteric activation of the kinase domain. AMPK activation by this compound is independent of the upstream kinase LKB1, which is the main activator of AMPK in response to energy stress. This compound also inhibits dephosphorylation of AMPK by protein phosphatase 2C, which further enhances AMPK activity.
Biochemical and Physiological Effects
Activation of AMPK by this compound has numerous biochemical and physiological effects. In hepatocytes, this compound increases glucose uptake and glycogen synthesis, while decreasing gluconeogenesis and lipogenesis. In adipocytes, this compound enhances glucose uptake and fatty acid oxidation, while inhibiting lipogenesis and adipogenesis. In skeletal muscle cells, this compound increases glucose uptake and fatty acid oxidation, while promoting mitochondrial biogenesis and oxidative metabolism. In animal models of obesity and type 2 diabetes, this compound improves glucose tolerance, insulin sensitivity, and lipid metabolism.

Advantages and Limitations for Lab Experiments

One advantage of using N-(4-isopropylphenyl)-N'-(4-methoxyphenyl)urea in lab experiments is its specificity for AMPK activation. Unlike other AMPK activators, such as AICAR and metformin, this compound does not activate other kinases or interfere with other signaling pathways. However, this compound has been shown to cause off-target effects on other proteins, such as the mitochondrial respiratory chain complex I. Another limitation of using this compound is its low solubility in water, which requires the use of organic solvents for in vitro experiments.

Future Directions

Future research on N-(4-isopropylphenyl)-N'-(4-methoxyphenyl)urea should focus on its potential therapeutic applications in humans. Clinical trials are needed to determine the safety and efficacy of this compound for the treatment of metabolic disorders. In addition, further studies are needed to elucidate the long-term effects of this compound on AMPK signaling and other physiological processes. Finally, the development of more potent and selective AMPK activators, based on the structure of this compound, could lead to the discovery of new drugs for the treatment of metabolic disorders.

Scientific Research Applications

N-(4-isopropylphenyl)-N'-(4-methoxyphenyl)urea has been extensively studied in vitro and in vivo for its potential therapeutic effects on metabolic disorders. In vitro studies have shown that this compound activates AMPK in various cell types, including hepatocytes, adipocytes, and skeletal muscle cells. Activation of AMPK by this compound leads to increased glucose uptake, fatty acid oxidation, and mitochondrial biogenesis. In vivo studies have demonstrated that this compound improves glucose tolerance, insulin sensitivity, and lipid metabolism in animal models of obesity and type 2 diabetes.

properties

IUPAC Name

1-(4-methoxyphenyl)-3-(4-propan-2-ylphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O2/c1-12(2)13-4-6-14(7-5-13)18-17(20)19-15-8-10-16(21-3)11-9-15/h4-12H,1-3H3,(H2,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPBOOQFEKKSGAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)NC(=O)NC2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.